Cas no 1867358-15-3 ((2R)-1-(Methylamino)butan-2-ol)
(2R)-1-(Methylamino)butan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Butanol, 1-(methylamino)-, (2R)-
- EN300-2938377
- (2R)-1-(Methylamino)butan-2-ol
- SCHEMBL18412654
- 1867358-15-3
-
- MDL: MFCD32068677
- Inchi: 1S/C5H13NO/c1-3-5(7)4-6-2/h5-7H,3-4H2,1-2H3/t5-/m1/s1
- InChI Key: RDTCWQXQLWFJGY-RXMQYKEDSA-N
- SMILES: O[C@@H](CNC)CC
Computed Properties
- Exact Mass: 103.099714038g/mol
- Monoisotopic Mass: 103.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 39.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 0.875±0.06 g/cm3(Predicted)
- Boiling Point: 170.4±13.0 °C(Predicted)
- pka: 14.91±0.20(Predicted)
(2R)-1-(Methylamino)butan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2938377-0.05g |
(2R)-1-(methylamino)butan-2-ol |
1867358-15-3 | 95% | 0.05g |
$162.0 | 2023-09-06 | |
| Enamine | EN300-2938377-0.1g |
(2R)-1-(methylamino)butan-2-ol |
1867358-15-3 | 95% | 0.1g |
$241.0 | 2023-09-06 | |
| Enamine | EN300-2938377-0.25g |
(2R)-1-(methylamino)butan-2-ol |
1867358-15-3 | 95% | 0.25g |
$347.0 | 2023-09-06 | |
| Enamine | EN300-2938377-0.5g |
(2R)-1-(methylamino)butan-2-ol |
1867358-15-3 | 95% | 0.5g |
$546.0 | 2023-09-06 | |
| Enamine | EN300-2938377-1.0g |
(2R)-1-(methylamino)butan-2-ol |
1867358-15-3 | 95% | 1g |
$699.0 | 2023-05-30 | |
| Enamine | EN300-2938377-2.5g |
(2R)-1-(methylamino)butan-2-ol |
1867358-15-3 | 95% | 2.5g |
$1370.0 | 2023-09-06 | |
| Enamine | EN300-2938377-5.0g |
(2R)-1-(methylamino)butan-2-ol |
1867358-15-3 | 95% | 5g |
$2028.0 | 2023-05-30 | |
| Enamine | EN300-2938377-10.0g |
(2R)-1-(methylamino)butan-2-ol |
1867358-15-3 | 95% | 10g |
$3007.0 | 2023-05-30 | |
| Enamine | EN300-2938377-1g |
(2R)-1-(methylamino)butan-2-ol |
1867358-15-3 | 95% | 1g |
$699.0 | 2023-09-06 | |
| Enamine | EN300-2938377-5g |
(2R)-1-(methylamino)butan-2-ol |
1867358-15-3 | 95% | 5g |
$2028.0 | 2023-09-06 |
(2R)-1-(Methylamino)butan-2-ol Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on (2R)-1-(Methylamino)butan-2-ol
Comprehensive Overview of (2R)-1-(Methylamino)butan-2-ol (CAS No. 1867358-15-3): Properties, Applications, and Industry Insights
(2R)-1-(Methylamino)butan-2-ol (CAS No. 1867358-15-3) is a chiral organic compound with significant relevance in pharmaceutical and chemical research. Its molecular structure features a stereocenter at the 2-position, making it a valuable intermediate for asymmetric synthesis. The compound's methylamino and hydroxyl functional groups contribute to its versatility in drug development, particularly in the design of bioactive molecules and chiral catalysts. Recent studies highlight its potential in modulating enzyme activity and enhancing drug delivery systems, aligning with the growing demand for precision medicine.
The synthesis of (2R)-1-(Methylamino)butan-2-ol often involves enantioselective reduction or kinetic resolution techniques, which are critical for achieving high optical purity. Researchers emphasize its role in producing pharmaceutical intermediates for antibiotics and central nervous system (CNS) therapeutics. With the rise of green chemistry trends, sustainable production methods for this compound—such as biocatalysis—are gaining traction, addressing environmental concerns while maintaining cost efficiency.
In analytical chemistry, CAS No. 1867358-15-3 is characterized using advanced techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure compliance with stringent quality control standards, a topic frequently searched by professionals in regulatory affairs. The compound's solubility in polar solvents and stability under controlled conditions further support its utility in formulation science.
Market trends indicate increasing interest in (2R)-1-(Methylamino)butan-2-ol due to its applications in peptide synthesis and ligand design. Startups and academic labs are exploring its derivatives for neurodegenerative disease research, a hot topic in 2024. Additionally, its compatibility with continuous flow chemistry systems aligns with Industry 4.0 automation demands, making it a candidate for scalable production.
From a commercial perspective, suppliers of CAS No. 1867358-15-3 prioritize GMP certification and batch-to-batch consistency, reflecting end-user concerns about supply chain reliability. Regulatory databases like REACH and FDA submissions often cite this compound, underscoring its compliance with global safety protocols. For researchers, understanding its structure-activity relationship (SAR) remains a key focus area, particularly in computational chemistry models.
Future directions for (2R)-1-(Methylamino)butan-2-ol include exploring its synergistic effects with other chiral auxiliaries and optimizing catalytic asymmetric routes. As the pharmaceutical industry shifts toward personalized therapeutics, this compound's role in stereoselective synthesis is expected to expand, driving innovation in process chemistry and patent landscapes.
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